molecular formula C6H5BrN2O B6251126 6-amino-2-bromopyridine-3-carbaldehyde CAS No. 1048358-48-0

6-amino-2-bromopyridine-3-carbaldehyde

Cat. No.: B6251126
CAS No.: 1048358-48-0
M. Wt: 201
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Description

6-amino-2-bromopyridine-3-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 6-position, a bromine atom at the 2-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-bromopyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 6-amino-3-pyridinecarboxaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position.

Another method involves the formylation of 6-amino-2-bromopyridine. This can be done using a Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-bromopyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or organometallic reagents, under suitable conditions.

    Condensation Reactions: The aldehyde group at the 3-position can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other derivatives.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.

Common Reagents and Conditions

    Substitution Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are commonly used for substitution at the 2-position.

    Condensation Reactions: Reagents like hydrazine, hydroxylamine, or primary amines are used for condensation with the aldehyde group.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed for modifying the aldehyde group.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Condensation Products: Imines, hydrazones, oximes, and related compounds.

    Oxidation and Reduction Products: Carboxylic acids and alcohols derived from the aldehyde group.

Scientific Research Applications

6-amino-2-bromopyridine-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.

    Material Science:

    Biological Research: The compound is used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules.

Mechanism of Action

The mechanism of action of 6-amino-2-bromopyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The amino and aldehyde groups can form hydrogen bonds and other interactions with biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-amino-3-pyridinecarboxaldehyde: Lacks the bromine atom at the 2-position, which affects its reactivity and applications.

    2-bromo-3-pyridinecarboxaldehyde:

    6-amino-2-bromopyridine: Lacks the aldehyde group at the 3-position, altering its reactivity and applications.

Uniqueness

6-amino-2-bromopyridine-3-carbaldehyde is unique due to the presence of all three functional groups (amino, bromine, and aldehyde) on the pyridine ring. This combination of functional groups provides a unique reactivity profile and makes the compound a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

1048358-48-0

Molecular Formula

C6H5BrN2O

Molecular Weight

201

Purity

95

Origin of Product

United States

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